PKM2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[[1-[2-(3-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]benzamide |

InChI |

InChI=1S/C24H22N4O2/c1-17-8-7-11-19(14-17)26-23(29)16-28-21-13-6-5-12-20(21)27-22(28)15-25-24(30)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,30)(H,26,29) |

InChI Key |

WHDGUNNOYHJPCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

PKM2-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. PKM2-IN-9 has been identified as a potent inhibitor of PKM2, presenting a promising avenue for cancer research and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, based on the established roles of PKM2 inhibitors. It details the molecular interactions, effects on cellular metabolism and signaling pathways, and the experimental protocols required for its characterization.

Introduction to PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, the M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and other proliferating tissues. Unlike the constitutively active M1 isoform found in most differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to modulate glycolytic flux to support not only energy production but also the synthesis of macromolecules necessary for rapid cell proliferation.

In its less active dimeric form, PKM2 slows the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid production. This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers.

This compound: A Pyruvate Kinase M2 Inhibitor

This compound is a small molecule identified as a potent inhibitor of PKM2. At a concentration of 50 μM, it has been shown to inhibit PKM2 activity by 75%[1]. As an inhibitor, this compound is expected to stabilize the low-activity dimeric form of the enzyme, thereby disrupting the metabolic advantages conferred by PKM2 in cancer cells.

Postulated Mechanism of Action

The primary mechanism of action of PKM2 inhibitors like this compound involves the suppression of the final step of glycolysis. By inhibiting PKM2, these compounds are expected to:

-

Reduce the rate of glycolysis: This leads to a decreased production of pyruvate and, consequently, lactate.

-

Deplete cellular ATP levels: By blocking the ATP-generating step of glycolysis, PKM2 inhibitors can induce an energy crisis within the cancer cell.

-

Induce accumulation of glycolytic intermediates: This can lead to metabolic stress and feedback inhibition of upstream glycolytic enzymes.

-

Promote apoptosis and inhibit cell proliferation: The combined effects of energy depletion and metabolic disruption can trigger programmed cell death and halt the growth of cancer cells.

Quantitative Data on PKM2 Inhibitors

While specific quantitative data for this compound is limited to the reported inhibition rate, the following table summarizes typical data obtained for other well-characterized PKM2 inhibitors. This provides a framework for the expected potency and efficacy of compounds in this class.

| Compound | Target | IC50 (μM) | Ki (μM) | Cell Line(s) | Effect | Reference(s) |

| This compound | PKM2 | Not Reported | Not Reported | Not Reported | 75% inhibition at 50 μM | [1] |

| Shikonin | PKM2 | ~0.5 - 5 | Not Reported | Various | Induces apoptosis, inhibits glycolysis | [2] |

| Compound 3 | PKM2 | ~10 | Not Reported | H1299 (Lung) | Decreases glycolysis rate | [3] |

| Ellagic Acid | PKM2 | 4.20 | 5.06 (Competitive) | Not Reported | Cytotoxicity (IC50 = 20 μM) | [4] |

| Silibinin | PKM2 | 0.91 | 0.61 (Competitive) | Not Reported | Not Reported | |

| Curcumin | PKM2 | 1.12 | 1.20 (Non-competitive) | Not Reported | Not Reported | |

| Resveratrol | PKM2 | 3.07 | 7.34 (Non-competitive) | Not Reported | Not Reported |

Signaling Pathways Modulated by PKM2 Inhibition

Inhibition of PKM2 is expected to impact several key signaling pathways that are crucial for cancer cell survival and proliferation.

Glycolysis and Metabolism

The most direct effect of this compound is the inhibition of glycolysis. This leads to a reduction in pyruvate, lactate, and ATP production. The accumulation of upstream metabolites can have further downstream consequences on cellular metabolism.

References

- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [mdpi.com]

In-Depth Technical Guide: The Function and Therapeutic Potential of PKM2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PKM2-IN-9 is a potent inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme implicated in cancer metabolism. While detailed public data on this compound is limited, this guide synthesizes available information and provides a comprehensive overview of the broader context of PKM2 inhibition as a therapeutic strategy. This compound demonstrates significant inhibition of PKM2 activity, suggesting its potential as a tool to probe the metabolic vulnerabilities of cancer cells and as a lead compound for drug development. This document outlines the function of PKM2, the rationale for its inhibition, available data on related inhibitors, and detailed experimental protocols relevant to the study of such compounds.

Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate Kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2. While most differentiated, healthy tissues predominantly express the highly active PKM1 isoform, a wide variety of solid tumors exhibit a metabolic shift, reverting to the expression of the embryonic PKM2 isoform.[1][2]

This isoform switching is a cornerstone of the "Warburg effect," a phenomenon where cancer cells favor aerobic glycolysis—producing lactate even in the presence of oxygen—over oxidative phosphorylation for energy production.[1][3] The preference for PKM2 in cancer cells is attributed to its unique regulatory properties. PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[2] In tumor cells, various signaling pathways promote the dimeric state, which slows down the glycolytic flux. This bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway for amino acid production.

Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for key oncogenic factors like HIF-1α, β-catenin, and STAT3, further promoting tumor growth, angiogenesis, and immune evasion.

The Rationale for PKM2 Inhibition

Given the central role of PKM2 in supporting the metabolic and signaling networks of cancer cells, its inhibition presents a compelling therapeutic strategy. By targeting PKM2, it is hypothesized that the anabolic growth advantage of cancer cells can be curtailed, leading to reduced proliferation and potentially increased cell death. Inhibition of PKM2 is expected to disrupt the delicate metabolic balance of cancer cells, making them more susceptible to other therapeutic interventions.

This compound: A Potent Inhibitor of PKM2

Quantitative Data on PKM2 Inhibitors

Due to the limited public data for this compound, the following table includes data for the well-characterized PKM2 inhibitor, PKM2-IN-1, to provide context and comparative values.

| Compound | Target | Assay Type | Result | Cell Line(s) | In Vivo Model |

| This compound | PKM2 | Enzymatic Inhibition | 75% inhibition at 50 µM | Not specified | Not specified |

| PKM2-IN-1 | PKM2 | IC50 (Enzymatic) | 2.95 µM | - | - |

| PKM1 | IC50 (Enzymatic) | 16.71 µM | - | - | |

| PKLR | IC50 (Enzymatic) | 8.2 µM | - | - | |

| Various Cancer | Cytotoxicity (IC50) | HCT116: 0.18 µM, HeLa: 0.29 µM, H1299: 1.56 µM | HCT116, HeLa, H1299 | - | |

| Ovarian Cancer | Apoptosis/Autophagy | Induction at 1, 2.5, and 5 µM | SKOV3 | - | |

| Ovarian Cancer | Tumor Growth | Reduction at 5 mg/kg | SKOV3 mouse xenograft |

Signaling Pathways Modulated by PKM2 Inhibition

Inhibition of PKM2 is expected to impact several critical signaling pathways that are aberrantly regulated in cancer.

Glycolysis and Anabolic Pathways

The primary and most direct effect of PKM2 inhibition is the disruption of glycolysis. This leads to a decreased production of pyruvate and ATP and an accumulation of upstream glycolytic intermediates. The long-term consequence of this metabolic disruption is the starvation of anabolic pathways that rely on these intermediates for the synthesis of nucleotides, lipids, and amino acids necessary for cell growth and proliferation.

Caption: Inhibition of PKM2 by this compound disrupts glycolysis.

Nuclear Functions of PKM2

By inhibiting PKM2, it is plausible that its nuclear translocation and subsequent pro-oncogenic functions as a transcriptional co-activator are also attenuated. This would lead to the downregulation of genes involved in cell proliferation (e.g., Cyclin D1), angiogenesis (e.g., VEGF), and metabolic adaptation (e.g., GLUT1, LDHA).

Caption: this compound may block the nuclear functions of PKM2.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PKM2 inhibitors like this compound.

PKM2 Enzymatic Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)

This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 protein

-

This compound or other test inhibitors

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate Dehydrogenase (LDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Fructose-1,6-bisphosphate (FBP) (optional, as an activator)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

384-well, UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a small volume of the diluted inhibitor or vehicle control (DMSO).

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add the recombinant PKM2 enzyme to the reaction mixture.

-

Initiate the reaction by adding the PKM2-containing reaction mixture to the wells of the 384-well plate.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for heating samples precisely (e.g., PCR thermocycler)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PKM2 and a loading control like GAPDH)

Procedure:

-

Culture the cancer cells to a suitable confluency.

-

Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling at room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKM2 in the supernatant by Western blotting.

-

A shift in the melting curve to higher temperatures in the presence of this compound compared to the vehicle control indicates target engagement.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay determines the effect of the inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo luminescent cell viability assay reagent

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

After the appropriate incubation time, measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a potent inhibitor of PKM2, a metabolic enzyme that is critically important for the growth and survival of many cancers. While specific data on this compound is emerging, the broader field of PKM2 inhibition holds significant promise for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other related compounds. Future research should focus on elucidating the precise mechanism of action of this compound, its selectivity profile, and its efficacy in preclinical cancer models. Such studies will be instrumental in validating PKM2 as a therapeutic target and advancing the development of targeted metabolic therapies for cancer.

References

The Discovery and Synthesis of PKM2-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKM2-IN-9, a potent inhibitor of Pyruvate Kinase M2 (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction to PKM2 as a Therapeutic Target

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is responsible for the conversion of glucose to pyruvate and the production of ATP.[1] In contrast to its isoform PKM1, which is found in most normal differentiated tissues, PKM2 is highly expressed in cancer cells.[2] This differential expression makes PKM2 an attractive target for cancer therapy. PKM2 can exist in a highly active tetrameric form and a less active dimeric form.[3] In cancer cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen.[3] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.[2] Therefore, inhibiting PKM2 is a promising strategy to disrupt cancer cell metabolism and induce cell death.

Discovery of this compound

This compound, also referred to as compound C1, was identified through a screening campaign for potent and selective inhibitors of PKM2. While the initial discovery and synthesis of the broader class of compounds to which this compound belongs have been detailed, the specific designation "this compound" is primarily used by commercial vendors. The seminal work by Ning et al. (2017) describes the discovery of novel naphthoquinone derivatives as inhibitors of PKM2, with one of the potent compounds from this series being identified as compound 3k, which corresponds to the commercially available this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The general synthetic scheme is outlined below.

References

- 1. CN102805860A - Pyruvate kinase 2 acetylation inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]

Unraveling the Identity of PKM2-IN-9: A Case of Conflicting Evidence in Pyruvate Kinase M2 Modulation

An in-depth investigation into the compound commercially known as PKM2-IN-9, purportedly a selective inhibitor of Pyruvate Kinase M2 (PKM2), has revealed a significant lack of corroborating scientific evidence in peer-reviewed literature. While vendor information describes this compound as a potent inhibitor, the available scientific data for compounds with similar nomenclature points towards activation of the enzyme. This discrepancy highlights a critical challenge in the translation of commercially available research compounds to well-documented scientific tools.

Pyruvate Kinase M2 is a key enzyme in cancer metabolism, playing a pivotal role in the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis.[1][2] This central role has made PKM2 an attractive target for therapeutic intervention, with both inhibitors and activators being explored for their potential to disrupt tumor metabolism.[3] Inhibitors aim to block the enzyme's activity, while activators seek to force it into its more active tetrameric state, thereby reversing the glycolytic phenotype.[1][4]

The Enigma of this compound

Commercial suppliers, such as MedchemExpress, list this compound (CAS 498568-75-5) as a potent inhibitor of PKM2, citing an inhibition rate of 75% at a concentration of 50 μM. The reference provided for this claim is a patent application, which does not undergo the same rigorous peer-review process as scientific journal articles. Extensive searches of peer-reviewed scientific databases for "this compound" or its associated CAS number have failed to yield any publications that validate its activity as a PKM2 inhibitor.

This lack of independent verification raises significant concerns about the compound's purported mechanism of action. Researchers and drug development professionals should exercise caution when utilizing compounds for which the primary evidence of activity is limited to vendor-supplied data and patent literature.

Contrasting Evidence: The Case for PKM2 Activation

In stark contrast to the claims surrounding this compound, a significant body of peer-reviewed literature describes small molecules that activate PKM2. Notably, a compound referred to as "compound 9" in a seminal 2012 study by Anastasiou and colleagues is a potent allosteric activator of PKM2. This class of activators works by stabilizing the active tetrameric form of the enzyme.

The activation of PKM2 is a well-documented therapeutic strategy. By forcing PKM2 into its tetrameric state, these activators can reverse the Warburg effect, increase oxidative phosphorylation, and thereby inhibit cancer cell proliferation.

The Glycolytic Pathway and PKM2's Role

To understand the significance of PKM2 modulation, it is essential to visualize its position in cellular metabolism. The following diagram illustrates the final steps of glycolysis and the central role of Pyruvate Kinase.

The Dichotomy of PKM2 Regulation: Inhibition vs. Activation

The therapeutic rationale for either inhibiting or activating PKM2 is rooted in the enzyme's unique regulatory properties. In cancer cells, PKM2 often exists in a less active dimeric form, which allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways essential for cell growth and proliferation.

The logical relationship between PKM2's oligomeric state and its activity, and the opposing strategies of inhibition and activation, are depicted below.

Experimental Protocols for Assessing PKM2 Activity

While specific, validated protocols for testing this compound as an inhibitor are absent from the scientific literature, general methodologies for measuring PKM2 activity are well-established. These assays are crucial for characterizing any potential modulator of the enzyme.

Lactate Dehydrogenase (LDH) Coupled Assay

This is a common spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Protocol Outline:

-

Reaction Mixture Preparation: A buffer containing Tris-HCl, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), and NADH is prepared.

-

Enzyme and Inhibitor Incubation: Recombinant PKM2 enzyme is pre-incubated with the test compound (e.g., a potential inhibitor) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of LDH.

-

Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of NADH consumption is calculated to determine PKM2 activity. The IC50 value for an inhibitor can be determined by measuring the activity at various inhibitor concentrations.

Kinase-Glo Luminescence Assay

This assay measures the amount of ATP produced by the PKM2 reaction. The ATP is then used in a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the PKM2 activity.

Protocol Outline:

-

PKM2 Reaction: Recombinant PKM2 is incubated with ADP, PEP, and the test compound in a suitable buffer.

-

ATP Detection: After a set incubation time, the Kinase-Glo reagent, containing luciferase and luciferin, is added.

-

Data Acquisition: The luminescent signal is measured using a luminometer.

-

Data Analysis: The luminescence intensity is used to determine the amount of ATP produced and thus the PKM2 activity. IC50 values can be calculated from dose-response curves.

The workflow for screening and validating a potential PKM2 inhibitor is illustrated in the following diagram.

Conclusion: A Call for Rigorous Validation

The case of this compound serves as a crucial reminder of the importance of rigorous scientific validation for research compounds. While commercial availability can accelerate research, it is incumbent upon the scientific community to critically evaluate the evidence supporting the purported activity of these molecules. The significant discrepancy between the vendor-supplied information for this compound and the peer-reviewed literature on PKM2 modulators underscores the necessity of independent experimental verification.

For researchers interested in targeting PKM2, a wealth of information is available on well-characterized activators and other inhibitors. A thorough review of the peer-reviewed literature is the most reliable starting point for selecting appropriate chemical tools to probe the function of this important metabolic enzyme. Until such time as independent, peer-reviewed data becomes available to substantiate the claims of its inhibitory activity, the use of this compound as a selective PKM2 inhibitor should be approached with a high degree of skepticism.

References

- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]

- 2. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PKM2-IN-9 in the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Warburg effect, characterized by a metabolic shift towards aerobic glycolysis, is a hallmark of cancer. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in this metabolic reprogramming. PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, supporting rapid cell proliferation.[1] Consequently, PKM2 has emerged as a promising therapeutic target in oncology. PKM2-IN-9 is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 µM.[2] This technical guide provides an in-depth overview of the role of PKM2 inhibitors, using this compound as a focal point, in modulating the Warburg effect. It includes a summary of quantitative data for a representative PKM2 inhibitor, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Warburg Effect and the Central Role of PKM2

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, where they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[3][4] This metabolic switch is believed to provide cancer cells with a growth advantage by supplying them with the necessary building blocks for macromolecule synthesis.[4]

At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme that catalyzes the final rate-limiting step of glycolysis. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is highly expressed in proliferating and cancer cells. PKM2 can switch between a highly active tetrameric form and a less active dimeric form. The dimeric form has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then diverted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production, thus fueling cell growth and proliferation.

The equilibrium between the tetrameric and dimeric states of PKM2 is tightly regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP), post-translational modifications, and binding to phosphotyrosine-containing proteins. In cancer cells, signaling pathways often promote the less active dimeric state, thereby sustaining the Warburg effect.

This compound: A Potent Inhibitor of PKM2

This compound has been identified as a potent inhibitor of PKM2. While specific quantitative data for this compound's effects on cancer cell metabolism are not extensively available in the public domain, it is reported to inhibit PKM2 activity by 75% at a concentration of 50 µM. The inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. By inhibiting PKM2, it is hypothesized that the glycolytic flux is further reduced, potentially leading to an energy crisis and the induction of apoptosis in cancer cells that are highly dependent on glycolysis for survival.

Quantitative Data on the Effects of PKM2 Inhibition

To illustrate the expected effects of a PKM2 inhibitor on cancer cell metabolism, the following tables summarize representative quantitative data for a well-characterized PKM2 inhibitor, Shikonin. This data is provided as an example of the type of results that would be expected from studies with potent PKM2 inhibitors like this compound.

Table 1: In Vitro Efficacy of a Representative PKM2 Inhibitor (Shikonin) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | ~2.5 |

| HCT116 | Colon Cancer | ~1.8 |

| MCF-7 | Breast Cancer | ~3.2 |

Note: The IC50 values are representative and can vary depending on the specific experimental conditions.

Table 2: Metabolic Effects of a Representative PKM2 Inhibitor (Shikonin) on Cancer Cells

| Cell Line | Treatment | Glucose Uptake (relative to control) | Lactate Production (relative to control) | Intracellular Pyruvate (relative to control) |

| A549 | Shikonin (2 µM) | ↓ (~30%) | ↓ (~40%) | ↓ (~50%) |

| HCT116 | Shikonin (1.5 µM) | ↓ (~35%) | ↓ (~45%) | ↓ (~55%) |

Note: The percentage changes are approximate and serve as an illustration of the expected trend.

Signaling Pathways and Experimental Workflows

The Role of PKM2 in Glycolysis and the Warburg Effect

The following diagram illustrates the central role of PKM2 in regulating glycolytic flux and its contribution to the Warburg effect in cancer cells.

Caption: Role of PKM2 in the Warburg Effect and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PKM2 inhibitor like this compound.

Caption: Experimental workflow for evaluating the efficacy of a PKM2 inhibitor.

Detailed Experimental Protocols

PKM2 Activity Assay (Coupled Enzyme Assay)

This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution

-

ADP solution

-

NADH solution

-

Lactate Dehydrogenase (LDH) from rabbit muscle

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP (final concentration 0.5 mM), ADP (final concentration 0.6 mM), NADH (final concentration 0.2 mM), and LDH (final concentration 10 units/mL).

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant PKM2 enzyme (final concentration ~5 ng/µL) to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.

Lactate Production Assay

This protocol measures the amount of lactate secreted by cancer cells into the culture medium.

Materials:

-

Cancer cells of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lactate Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

After treatment, collect the cell culture medium from each well.

-

Centrifuge the collected medium to remove any cell debris.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions of the commercial kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the cell number, which can be determined in a parallel plate using a cell viability assay (e.g., MTT or crystal violet).

Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cancer cells using a fluorescently labeled glucose analog, 2-NBDG.

Materials:

-

Cancer cells of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells twice with warm KRPH buffer.

-

Incubate the cells with this compound at the desired concentrations in KRPH buffer for 1-2 hours.

-

Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.

-

Terminate the uptake by removing the 2-NBDG containing buffer and washing the cells three times with ice-cold KRPH buffer.

-

Add lysis buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

-

Normalize the fluorescence signal to the protein concentration or cell number.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cells of interest

-

Cell culture medium and supplements

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

PKM2 stands as a critical regulator of cancer cell metabolism, and its inhibition presents a compelling strategy for therapeutic intervention. While specific data for this compound is still emerging, its potent inhibitory activity suggests it could be a valuable tool for dissecting the role of PKM2 in the Warburg effect and for the development of novel anticancer agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the efficacy of PKM2 inhibitors and to further unravel the complexities of cancer metabolism. Future studies focusing on the detailed mechanism of action of this compound and its in vivo efficacy are warranted to fully assess its therapeutic potential.

References

- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of pyruvate kinase M2 in transcriptional regulation leading to epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PKM2-IN-9 on Tumor Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] Pyruvate Kinase M2 (PKM2), a key enzyme catalyzing the final rate-limiting step of glycolysis, is a critical regulator of this metabolic shift.[3][4] In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which slows the conversion of phosphoenolpyruvate (PEP) to pyruvate.[5] This "bottleneck" facilitates the accumulation of upstream glycolytic intermediates, diverting them into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway (PPP) and serine synthesis. Consequently, targeting PKM2 has emerged as a promising therapeutic strategy. This guide provides a technical overview of PKM2-IN-9, a potent inhibitor of PKM2, detailing its mechanism, its impact on tumor glycolysis, and the experimental protocols used for its evaluation.

This compound: A Potent Pyruvate Kinase M2 Inhibitor

This compound (also referred to as compound C1) is a small molecule compound identified as a potent inhibitor of PKM2. Its primary mechanism is to suppress the enzymatic activity of PKM2, thereby interfering with the metabolic advantages conferred by its dimeric state in cancer cells.

Quantitative Data Summary

The inhibitory action of this compound has been quantified, demonstrating its potential in modulating cancer cell metabolism. The primary available data point highlights its direct effect on the enzyme.

| Compound | Target | Parameter | Value | Cell Line / Conditions | Reference |

| This compound | PKM2 | Inhibition Rate | 75% | at 50 µM concentration |

Mechanism of Action and Effect on Glycolysis

PKM2 regulates the final step of glycolysis. In its active tetrameric state, it efficiently converts PEP to pyruvate, promoting ATP production. However, cancer cells favor the dimeric form, which has a lower affinity for PEP. This reduced activity is crucial for redirecting glucose flux toward biosynthesis. By inhibiting PKM2, this compound is expected to further decrease the overall pyruvate kinase activity in the cell, exacerbating the metabolic bottleneck at the end of glycolysis. This action is hypothesized to limit the production of pyruvate and lactate, key products of glycolysis.

References

- 1. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

The Dual Mechanisms of PKM2-IN-9: A Technical Guide to Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the novel pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9, and its analogs induce programmed cell death and cellular recycling through apoptosis and autophagy. This document is intended for professionals in the fields of cancer biology, pharmacology, and drug development seeking a comprehensive understanding of the therapeutic potential of targeting cancer metabolism.

Core Concepts: Targeting Cancer Metabolism with this compound

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in the Warburg effect, a phenomenon characterized by increased glucose uptake and lactate production even in the presence of oxygen. PKM2 can exist in a highly active tetrameric form and a less active dimeric form. The dimeric form is prevalent in cancer cells and diverts glucose metabolites into biosynthetic pathways, promoting cell growth and proliferation.

This compound is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 μM.[1] By inhibiting PKM2, this class of compounds disrupts the metabolic advantages of cancer cells, leading to cellular stress and the activation of cell death pathways. This guide will focus on two such pathways: apoptosis and autophagy, with data primarily drawn from studies on closely related and structurally similar potent PKM2 inhibitors, PKM2-IN-1 (also known as compound 3k) and compound 3h.[2][3][4][5]

Data Presentation: Quantitative Effects of PKM2 Inhibition

The following tables summarize the quantitative data on the induction of apoptosis and autophagy in cancer cell lines following treatment with PKM2 inhibitors.

Table 1: Induction of Apoptosis by PKM2 Inhibitors in A549 Non-Small Cell Lung Cancer Cells

| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) | Fold Change vs. Control |

| Control (DMSO) | - | 5.2% | 1.0 |

| PKM2-IN-1 | 5 | 15.8% | 3.0 |

| PKM2-IN-1 | 10 | 28.4% | 5.5 |

Data derived from studies on PKM2-IN-1 in A549 cells.

Table 2: Modulation of Apoptosis-Related Proteins by a PKM2 Inhibitor (compound 3h) in LNCaP Prostate Cancer Cells

| Protein | Treatment (Compound 3h, 10 µM) | Relative Expression Level (Fold Change vs. Control) |

| Bcl-2 | Treated | 0.4 |

| Bax | Treated | 2.1 |

| Cleaved Caspase-3 | Treated | 3.5 |

Data represents the fold change in protein expression after treatment.

Table 3: Induction of Autophagy by a PKM2 Inhibitor (compound 3k) in SK-OV-3 Ovarian Cancer Cells

| Protein | Treatment (Compound 3k, 5 µM) | Relative Expression Level (Fold Change vs. Control) |

| LC3-II | Treated | 4.2 |

| p62 | Treated | 0.3 |

Data represents the fold change in protein expression after treatment.

Signaling Pathways of this compound Induced Apoptosis and Autophagy

The inhibition of PKM2 by compounds like this compound triggers a cascade of signaling events culminating in apoptosis and autophagy.

Apoptosis Induction Pathway

Inhibition of PKM2 leads to a decrease in the production of ATP and key metabolic intermediates, causing cellular stress. This stress activates the intrinsic apoptotic pathway.

Autophagy Induction Pathway

PKM2 inhibition also triggers autophagy, a cellular survival mechanism that can lead to cell death when sustained. This process is often mediated through the Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the effects of PKM2 inhibitors.

Apoptosis Assay via Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is for the quantitative assessment of apoptosis in cancer cells treated with a PKM2 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

PKM2 inhibitor (e.g., PKM2-IN-1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the PKM2 inhibitor at various concentrations (e.g., 0, 5, 10 µM) for 24-48 hours.

-

Cell Harvesting:

-

Collect the floating cells from the medium by centrifugation.

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the floating and adherent cells and wash twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.

-

Autophagy Assessment by Western Blotting for LC3 and p62

This protocol details the detection of key autophagy markers by Western blotting.

Materials:

-

Cancer cell line of interest (e.g., SK-OV-3)

-

PKM2 inhibitor (e.g., compound 3k)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with the PKM2 inhibitor, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of a PKM2 inhibitor on a cancer cell line.

This comprehensive guide provides a foundational understanding of the dual mechanisms of apoptosis and autophagy induction by the PKM2 inhibitor this compound and its analogs. The provided data, signaling pathways, and detailed experimental protocols are intended to empower researchers to further investigate and harness the therapeutic potential of targeting cancer metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PKM2-IN-9: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis. This alteration in glucose metabolism provides cancer cells with the necessary building blocks for rapid proliferation. As such, PKM2 has emerged as a promising therapeutic target for cancer treatment. PKM2-IN-9 (also referred to as Compound C1) is a potent inhibitor of PKM2, showing significant potential in cancer research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.

Chemical Structure and Properties

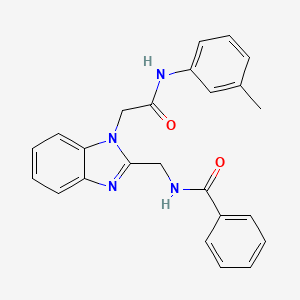

This compound is a benzimidazole derivative with a molecular formula of C24H22N4O2 and a molecular weight of 398.46 g/mol .[1] The chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(benzamidomethyl)-1-(2-(m-tolylamino)-2-oxoethyl)-1H-benzo[d]imidazole |

| Molecular Formula | C24H22N4O2 |

| Molecular Weight | 398.46 g/mol |

| CAS Number | 498568-75-5 |

| SMILES | Cc1cccc(c1)NC(=O)Cn1c2ccccc2nc1CNC(=O)c1ccccc1 |

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general synthetic scheme is outlined in patent WO2008019139A2.

Biological Activity

This compound is a potent inhibitor of the M2 isoform of pyruvate kinase. In biochemical assays, it has been demonstrated to inhibit PKM2 activity by 75% at a concentration of 50 μM.[1] The inhibition of PKM2 by small molecules is a promising strategy in cancer therapy as it can reverse the Warburg effect, thereby depriving cancer cells of the metabolic advantages required for their growth and proliferation.

Quantitative Data Summary

| Compound | Target | Assay Type | Result |

| This compound | PKM2 | Enzymatic Assay | 75% inhibition @ 50 μM[1] |

Experimental Protocols

Pyruvate Kinase M2 Inhibition Assay (Coupled Enzyme Assay)

The inhibitory activity of this compound on PKM2 can be determined using a lactate dehydrogenase (LDH)-coupled enzymatic assay. This assay measures the rate of pyruvate production by PKM2, which is then used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Principle:

The assay is based on the following coupled reactions:

-

PKM2 Reaction: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP

-

LDH Reaction: Pyruvate + NADH + H+ → Lactate + NAD+

The rate of NADH consumption in the second reaction is directly proportional to the rate of pyruvate production in the first reaction and is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

General Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Initiate the reaction by adding the PKM2 enzyme to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

Note: Specific concentrations of reagents and incubation times may need to be optimized for individual experimental setups.

Signaling Pathways and Mechanism of Action

PKM2 is a key regulator of glycolysis and plays a central role in the metabolic reprogramming of cancer cells. In its highly active tetrameric form, PKM2 efficiently converts PEP to pyruvate, promoting ATP production through oxidative phosphorylation. However, in cancer cells, PKM2 often exists in a less active dimeric form. This dimeric state leads to the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for cell proliferation.[2][3]

The activity of PKM2 is regulated by various signaling pathways, including growth factor signaling through tyrosine kinases. Phosphorylation of PKM2 can promote its dimeric state, thus favoring anabolic metabolism. By inhibiting PKM2, this compound is expected to interfere with this metabolic reprogramming, forcing cancer cells to rely on less efficient metabolic pathways and potentially leading to reduced proliferation and cell death.

Caption: Regulation of PKM2 activity and its role in cancer cell metabolism.

Experimental Workflow for Evaluating this compound

A logical workflow for the preclinical evaluation of a PKM2 inhibitor like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Caption: A typical workflow for the preclinical evaluation of a PKM2 inhibitor.

Conclusion

This compound is a potent benzimidazole-based inhibitor of pyruvate kinase M2. Its ability to target a key enzyme in cancer metabolism makes it a valuable tool for cancer research and a potential starting point for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its mechanism of action, selectivity, and in vivo efficacy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the field of cancer metabolism.

References

Proving Target Engagement of PKM2-IN-9 in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to confirm the cellular target engagement of PKM2-IN-9, a potent inhibitor of Pyruvate Kinase M2 (PKM2). Demonstrating that a compound binds to its intended target in a physiological context is a critical step in drug discovery, validating its mechanism of action and justifying further development. This document details the experimental protocols, presents available quantitative data, and visualizes the key cellular pathways and experimental workflows.

Introduction to PKM2 and this compound

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes essential for rapid cell proliferation—a phenomenon known as the Warburg effect.[3][4] Beyond its metabolic role, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator for factors like HIF-1α and STAT3, further promoting tumor growth.[5]

This compound (also known as compound C1) has been identified as a potent inhibitor of PKM2. Establishing that this molecule engages PKM2 within the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to verify such interactions.

Quantitative Data for this compound

Direct cellular target engagement data for this compound, such as thermal shift values (ΔTagg), is not extensively available in the public domain. However, initial biochemical data confirms its inhibitory activity. For context, data for other known PKM2 modulators are often presented with IC50 or EC50 values from various assays.

| Compound Name | Assay Type | Quantitative Metric | Source |

| This compound | Biochemical Inhibition | 75% inhibition @ 50 µM |

Note: This table will be updated as more specific cellular target engagement data becomes publicly available.

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Materials and Reagents

-

Cell line expressing PKM2 (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound (and vehicle control, e.g., DMSO)

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, with inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

Western Blotting equipment and reagents

-

Primary antibody specific for PKM2

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescence substrate

-

Thermocycler or heating blocks

-

High-speed refrigerated centrifuge

Detailed Step-by-Step Methodology

Part A: Melt Curve Generation to Determine Aggregation Temperature (Tagg)

-

Cell Culture: Culture cells to approximately 80% confluency.

-

Cell Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 50 µM) for 1-2 hours at 37°C.

-

Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS containing protease inhibitors, and pellet by centrifugation.

-

Resuspension: Resuspend the cell pellet in PBS with inhibitors.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at room temperature.

-

Cell Lysis: Immediately lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.

-

Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Quantification: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody against PKM2.

-

Data Analysis: Quantify the band intensities. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and this compound-treated samples. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Part B: Isothermal Dose-Response (ITDR) to Determine Potency (EC50)

-

Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.

-

Harvesting and Resuspension: Follow steps 3 and 4 from Part A.

-

Thermal Challenge: Heat all samples at a single, fixed temperature determined from the melt curve (typically a temperature that results in ~50-80% protein aggregation in the vehicle-treated group).

-

Lysis, Clarification, and Analysis: Follow steps 6 through 10 from Part A.

-

Data Analysis: Plot the normalized band intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Visualization of Pathways and Workflows

PKM2 Signaling and Metabolic Role

PKM2 sits at a critical juncture of cell metabolism and signaling. As a glycolytic enzyme, it controls the final rate-limiting step. In its dimeric state, it slows glycolysis, allowing for the shunting of glucose intermediates into biosynthetic pathways like the pentose phosphate pathway (PPP). As a protein kinase, nuclear PKM2 can phosphorylate and regulate other proteins, including STAT3, and act as a co-activator for transcription factors such as HIF-1α, driving the expression of genes involved in metabolism and cell proliferation.

Experimental Workflow for CETSA

The CETSA workflow is a multi-step process designed to isolate and quantify the thermal stabilization of a target protein upon ligand binding in a cellular context.

Conclusion

Confirming target engagement in a cellular setting is a non-trivial but essential milestone in drug discovery. The Cellular Thermal Shift Assay provides a robust and direct method for demonstrating the binding of this compound to its target, PKM2, within intact cells. By following the detailed protocols outlined in this guide, researchers can generate critical data to validate the compound's mechanism of action and build a strong foundation for further preclinical and clinical investigation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. AKT-induced PKM2 phosphorylation signals for IGF-1-stimulated cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a new pyruvate kinase M2 isoform (PKM2) activator for the treatment of non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Pyruvate Kinase M2 Inhibitor PKM2-IN-9: A Technical Guide

Synonyms: Compound 3K, PKM2-IN-1, MDK4882

This technical guide provides an in-depth overview of the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9, also known as Compound 3K and PKM2-IN-1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In many cancer cells, PKM2 is overexpressed and plays a crucial role in the metabolic reprogramming known as the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. This compound is a potent and selective small molecule inhibitor of PKM2 that has demonstrated significant anti-cancer activity in preclinical studies. By targeting PKM2, this compound disrupts the metabolic advantages of cancer cells, leading to reduced cell proliferation, and induction of apoptosis and autophagy.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-piperidinecarbodithioic acid, (1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)methyl ester |

| Synonyms | Compound 3K, PKM2-IN-1, MDK4882 |

| CAS Number | 94164-88-2 |

| Molecular Formula | C₁₈H₁₉NO₂S₂ |

| Molecular Weight | 345.5 g/mol |

Quantitative Data

The following table summarizes the key quantitative data for this compound (Compound 3K).

| Parameter | Cell Line / Enzyme | Value | Reference |

| IC₅₀ (PKM2) | Purified Enzyme | 2.95 µM | [1] |

| IC₅₀ (HCT116) | Human Colon Cancer | 0.18 µM | [2] |

| IC₅₀ (HeLa) | Human Cervical Cancer | 0.29 µM | [2] |

| IC₅₀ (H1299) | Human Non-Small Cell Lung Cancer | 1.56 µM | [2] |

| Tumor Volume Reduction | SK-OV-3 Xenograft Model (5 mg/kg) | Significant reduction compared to control | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PKM2. This inhibition leads to a disruption of the glycolytic pathway in cancer cells. A key signaling pathway affected by PKM2 inhibition with Compound 3K is the Akt/AMPK/mTOR pathway. Treatment with Compound 3K has been shown to decrease the phosphorylation of Akt and subsequently suppress the mTOR signaling pathway. Concurrently, it induces the phosphorylation and activation of AMPK. The modulation of this pathway leads to the induction of both apoptosis and autophagy in cancer cells.

Caption: Signaling pathway of this compound (Compound 3K) in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

PKM2 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on PKM2 enzyme activity. A common method is a lactate dehydrogenase (LDH)-coupled assay where the production of pyruvate by PKM2 is coupled to the LDH-mediated oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH in a 96-well plate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the PKM2 enzyme to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of this compound.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability in response to treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, SK-OV-3)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-LC3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., SK-OV-3)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound (Compound 3K, PKM2-IN-1) is a valuable research tool and a promising therapeutic candidate for the treatment of cancers that are dependent on aerobic glycolysis. Its ability to selectively inhibit PKM2 and modulate the Akt/AMPK/mTOR signaling pathway provides a multi-faceted approach to targeting cancer cell metabolism and survival. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted to fully elucidate its clinical potential.

References

The Role of PKM2-IN-9 in Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key regulator of this altered metabolism is Pyruvate Kinase M2 (PKM2), an isoform of the glycolytic enzyme pyruvate kinase. Unlike its constitutively active counterpart, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric/monomeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates into crucial biosynthetic pathways, a phenomenon known as the Warburg effect.[1][2] The inhibition of PKM2, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism.

This technical guide focuses on the role of PKM2-IN-9 and other small-molecule inhibitors in the metabolic reprogramming of cancer cells. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will utilize data from other well-characterized PKM2 inhibitors, such as shikonin and compound 3k, to provide a comprehensive overview of the expected effects and mechanisms of action.

Mechanism of Action of PKM2 Inhibition

This compound and similar inhibitors act by targeting the enzymatic activity of PKM2. By binding to the enzyme, these molecules prevent the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final rate-limiting step of glycolysis.[3][4] This inhibition leads to a metabolic shift away from aerobic glycolysis. The less active dimeric form of PKM2, which is favored in cancer cells, allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, including the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and the serine synthesis pathway for amino acid and lipid production, all of which are essential for rapid cell proliferation.[1]

By inhibiting PKM2, compounds like this compound are expected to reverse this process, forcing cancer cells to rely more on oxidative phosphorylation for energy production and limiting the availability of biosynthetic precursors.

Quantitative Data on PKM2 Inhibitors

The following tables summarize the quantitative data for representative PKM2 inhibitors, shikonin and compound 3k, illustrating their potency and effects on cancer cell metabolism.

| Compound | Target | IC50 (μM) | Cell Line | Assay Type | Reference |

| This compound (C1) | PKM2 | ~50 (75% inhibition) | - | Enzymatic | [Vendor Data] |

| Shikonin | PKM2 | 0.3 | Purified recombinant | Enzymatic | |

| PKM2 | 12.2 | MCF-7 cell lysate | Enzymatic | ||

| Cell Proliferation | 19.9 | Eca109 | MTT Assay | ||

| Cell Proliferation | 5.739 | A549 | CCK-8 Assay | ||

| Cell Proliferation | 6.302 | PC9 | CCK-8 Assay | ||

| Compound 3k | PKM2 | 2.95 | - | Enzymatic | |

| Cell Proliferation | 0.18 | HCT116 | MTS Assay | ||

| Cell Proliferation | 0.29 | HeLa | MTS Assay | ||

| Cell Proliferation | 1.56 | H1299 | MTS Assay |

| Compound | Cell Line | Effect on Glucose Consumption | Effect on Lactate Production | Reference |

| Shikonin | Eca109 | Decreased | Decreased | |

| A549 | Decreased | Decreased | ||

| PC9 | Decreased | Decreased | ||

| LLC | Decreased | Decreased | ||

| B16 | Decreased | Decreased | ||

| Compound 3k | SK-OV-3 | Inhibited | Inhibited |

Signaling Pathways Modulated by PKM2 Inhibition

PKM2 is not only a metabolic enzyme but also a transcriptional co-activator and protein kinase, influencing major signaling pathways that drive tumorigenesis. Inhibition of PKM2 can, therefore, have far-reaching effects on cellular signaling.

The HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver of the Warburg effect. PKM2 can translocate to the nucleus and interact with HIF-1α, enhancing its transcriptional activity and promoting the expression of glycolytic genes, including glucose transporters (e.g., GLUT1) and lactate dehydrogenase A (LDHA). By inhibiting PKM2, the nuclear translocation and co-activator function of PKM2 are diminished, leading to reduced HIF-1α activity and a subsequent decrease in the expression of its target genes.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer. There is a complex interplay between this pathway and PKM2. Activation of the PI3K/AKT pathway can promote the expression of PKM2. Conversely, PKM2 can also influence this pathway. Inhibition of PKM2 has been shown to decrease the phosphorylation of AKT, which in turn leads to the dephosphorylation and inhibition of mTOR and its downstream effector p70S6K. This results in decreased protein synthesis and cell proliferation.